
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate
Descripción general
Descripción
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is an organic compound with the molecular formula C9H7ClN2O4 It is a derivative of benzonitrile, characterized by the presence of acetoxymethyl, chloro, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-cyano-5-nitrophenyl)methyl acetate typically involves the nitration of 2-chlorobenzonitrile followed by acetoxymethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring . The acetoxymethylation step involves the reaction of the nitrated compound with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetoxymethyl group can be hydrolyzed to yield the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 2-Aminomethyl-5-chloro-4-nitrobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Hydroxymethyl-5-chloro-4-nitrobenzonitrile.
Aplicaciones Científicas De Investigación
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-chloro-2-cyano-5-nitrophenyl)methyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of functional groups like nitro and chloro can influence its reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrobenzonitrile: Lacks the acetoxymethyl group, making it less reactive in certain chemical reactions.
2-Acetoxymethyl-4-nitrobenzonitrile: Similar structure but without the chloro group, affecting its chemical properties and reactivity.
Uniqueness
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is unique due to the combination of acetoxymethyl, chloro, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H7ClN2O4 |
|---|---|
Peso molecular |
254.62 g/mol |
Nombre IUPAC |
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate |
InChI |
InChI=1S/C10H7ClN2O4/c1-6(14)17-5-8-3-10(13(15)16)9(11)2-7(8)4-12/h2-3H,5H2,1H3 |
Clave InChI |
XUDBXNWHEBPIBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
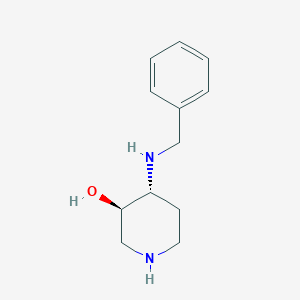

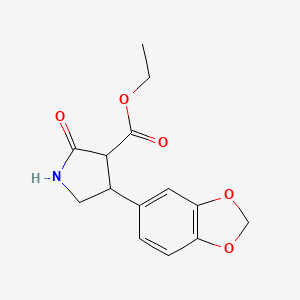
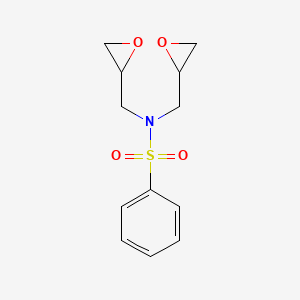
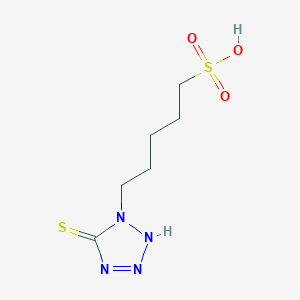
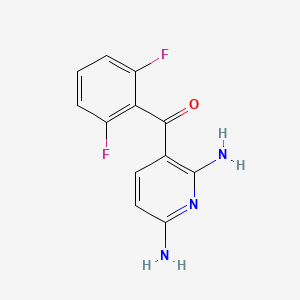
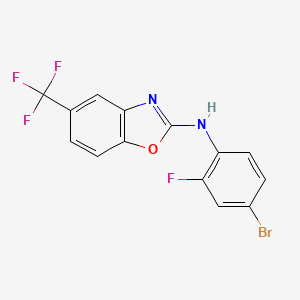

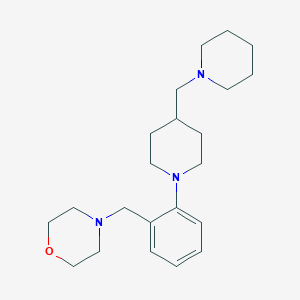
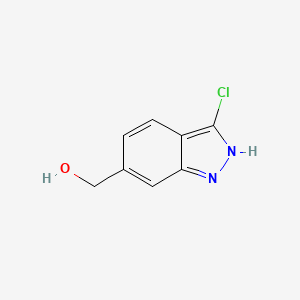

![2-Propanol, 1-[(2-amino-1,1-dimethylethyl)amino]-3-(2-methylphenoxy)-](/img/structure/B8487229.png)


